- Structure-activity relationships for lipoprotein lipase agonists that lower plasma triglycerides in vivoEuropean Journal of Medicinal Chemistry, 2015, 103, 191-209,
Cas no 91760-66-6 (3-Bromo-4-formylbenzoic acid)

3-Bromo-4-formylbenzoic acid structure
Nom du produit:3-Bromo-4-formylbenzoic acid
Numéro CAS:91760-66-6
Le MF:C8H5BrO3
Mégawatts:229.027501821518
MDL:MFCD23135693
CID:1038682
PubChem ID:11715580
3-Bromo-4-formylbenzoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Bromo-4-formylbenzoic acid
- Benzoic acid, 3-bromo-4-formyl-
- GBKQIFMNYQGCEJ-UHFFFAOYSA-N
- 5479AC
- AS06280
- CM10116
- AK100358
- SY108753
- 3-Bromo-4-formylbenzoic acid, AldrichCPR
- ST24022736
- 3-Bromo-4-formylbenzoic acid (ACI)
- Terephthalaldehydic acid, 3-bromo- (7CI)
- SCHEMBL1174942
- 91760-66-6
- DTXSID10471060
- CS-W006155
- DS-3514
- AKOS016002778
- 3-Bromo-4-formylbenzoicacid
- DB-128258
- AC1747
- MFCD23135693
-
- MDL: MFCD23135693
- Piscine à noyau: 1S/C8H5BrO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)
- La clé Inchi: GBKQIFMNYQGCEJ-UHFFFAOYSA-N
- Sourire: O=CC1C(Br)=CC(C(O)=O)=CC=1
Propriétés calculées
- Qualité précise: 227.94221g/mol
- Masse isotopique unique: 227.94221g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 193
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 54.4
- Le xlogp3: 1.6
Propriétés expérimentales
- Dense: 1.764±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 239 ºC (N,N-dimethylformamide hexane ethyl acetate )
- Solubilité: Très légèrement soluble (0,34 G / l) (25 ºC),
3-Bromo-4-formylbenzoic acid Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Inert atmosphere,2-8°C
3-Bromo-4-formylbenzoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR400758-1g |
3-Bromo-4-formylbenzoic acid |
91760-66-6 | 97% | 1g |
£56.00 | 2025-02-20 | |
eNovation Chemicals LLC | D696649-25g |
3-Bromo-4-formylbenzoic Acid |
91760-66-6 | 95% | 25g |
$360 | 2023-09-01 | |
Chemenu | CM128109-500g |
3-bromo-4-formylbenzoic acid |
91760-66-6 | 95+% | 500g |
$2308 | 2024-07-20 | |
Chemenu | CM128109-1000g |
3-bromo-4-formylbenzoic acid |
91760-66-6 | 95+% | 1000g |
$3692 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IS074-5g |
3-Bromo-4-formylbenzoic acid |
91760-66-6 | 97% | 5g |
574.0CNY | 2021-07-12 | |
abcr | AB440425-1 g |
3-Bromo-4-formylbenzoic acid, 95%; . |
91760-66-6 | 95% | 1g |
€84.90 | 2023-07-18 | |
Alichem | A019098364-1g |
3-Bromo-4-formylbenzoic acid |
91760-66-6 | 97% | 1g |
$381.60 | 2023-08-31 | |
eNovation Chemicals LLC | D696649-10g |
3-Bromo-4-formylbenzoic Acid |
91760-66-6 | 95% | 10g |
$205 | 2023-09-01 | |
abcr | AB440425-5 g |
3-Bromo-4-formylbenzoic acid, 95%; . |
91760-66-6 | 95% | 5g |
€150.40 | 2023-07-18 | |
Fluorochem | 220802-5g |
3-Bromo-4-formylbenzoic acid |
91760-66-6 | 95% | 5g |
£198.00 | 2022-03-01 |
3-Bromo-4-formylbenzoic acid Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: 3,5-Bis(1,1-dimethylethyl)-2-iodobenzoic acid ; 26 h, rt
Référence
- Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/OxoneOrganic Chemistry Frontiers, 2017, 4(3), 343-349,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 50 - 55 °C; 45 min, 50 °C
Référence
- Modeling, Synthesis and Biological Evaluation of Potential Retinoid X Receptor-Selective Agonists: Novel Halogenated Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene)ChemMedChem, 2012, 7(9), 1551-1566,
Synthetic Routes 4
Conditions de réaction
Référence
- Solid-phase combinatorial synthesis of benzothiazoles, benzimidazoles, and benzoxazoles using a traceless linkerTetrahedron, 2007, 63(46), 11315-11324,
3-Bromo-4-formylbenzoic acid Raw materials
3-Bromo-4-formylbenzoic acid Preparation Products
3-Bromo-4-formylbenzoic acid Littérature connexe
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91760-66-6)3-Bromo-4-formylbenzoic acid

Pureté:99%/99%
Quantité:100g/500g
Prix ($):459.0/1606.0